sec-Butyl chloroformate

概要

説明

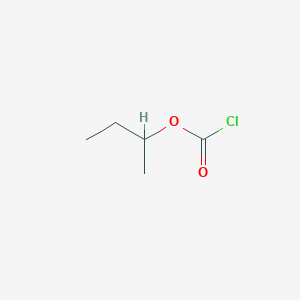

Sec-butyl chloroformate is an organic compound with the chemical formula C5H9ClO2. It is a colorless to light yellow liquid with a pungent, mustard-like odor . This compound is used as a reagent in organic synthesis, particularly in the formation of esters and carbamates .

準備方法

Sec-butyl chloroformate can be synthesized through several methods. One common method involves the reaction of sec-butyl alcohol with phosgene or its safer alternatives like triphosgene . The reaction typically requires an aprotic organic solvent and an organic base as a catalyst. The process involves adding the aqueous solution of an inorganic acid binding agent to the reaction mixture, which results in the formation of this compound .

化学反応の分析

Sec-butyl chloroformate undergoes various chemical reactions, including:

These reactions are typically conducted in the presence of a base to absorb the HCl produced . Additionally, this compound reacts with water to form sec-butanol, hydrogen chloride, and carbon dioxide .

科学的研究の応用

Chemical Properties and Reactivity

Sec-butyl chloroformate is characterized by its reactivity due to the presence of the chloroformate group. It has the molecular formula CHClO and appears as a colorless liquid that is insoluble in water but denser than water . The compound reacts readily with nucleophiles, making it a valuable reagent in organic synthesis.

Key Applications

-

Organic Synthesis

- Reagent for Mixed Anhydrides : this compound is primarily used to prepare mixed anhydrides, which are crucial intermediates in peptide synthesis. This application leverages its ability to activate carboxylic acids for amide bond formation.

- Protective Group : It serves as a protective group for alcohols and amines in synthetic pathways, facilitating selective reactions without interfering with other functional groups .

-

Pharmaceuticals

- Synthesis of Biologically Active Compounds : The compound is employed in the synthesis of various pharmaceuticals, including peptide-based drugs. Its ability to form stable intermediates is essential for the development of complex molecules .

- Carbamate Formation : this compound can be converted into carbamates, which are widely used in drug formulations and as insecticides in agriculture .

- Agrochemicals

-

Material Science

- Polymer Chemistry : The compound acts as a raw material for producing peroxy dicarbonates, which are used as polymer initiators in plastics manufacturing. This application highlights its role in the development of advanced materials.

Case Study 1: Peptide Synthesis

In a study focused on peptide synthesis, this compound was utilized to activate amino acids for coupling reactions. The efficiency of this process was demonstrated by high yields of desired peptides when using this compound compared to traditional methods that required harsher conditions.

Case Study 2: Agrochemical Development

Research on the synthesis of novel insecticides highlighted the use of this compound as an intermediate. The resulting compounds exhibited enhanced efficacy against target pests while maintaining lower toxicity profiles for non-target organisms.

作用機序

The mechanism of action of sec-butyl chloroformate involves its reactivity with nucleophiles such as amines, alcohols, and carboxylic acids. The compound acts as an acylating agent, transferring its acyl group to the nucleophile, resulting in the formation of carbamates, carbonate esters, or mixed anhydrides . This reactivity is due to the presence of the chloroformate group, which is highly electrophilic and readily reacts with nucleophiles .

類似化合物との比較

Sec-butyl chloroformate can be compared with other chloroformates such as methyl chloroformate, ethyl chloroformate, and isobutyl chloroformate. While all these compounds share similar reactivity due to the chloroformate group, this compound is unique in its use as a building block for specialty chemicals and its specific applications in the synthesis of peptides and polymer initiators . Other similar compounds include:

Methyl chloroformate: Used in the synthesis of methyl esters and as a reagent in organic synthesis.

Ethyl chloroformate: Used in the synthesis of ethyl esters and as a reagent in organic synthesis.

Isobutyl chloroformate: Used in peptide synthesis and as a condensing reagent.

This compound’s unique properties and applications make it a valuable compound in various fields of scientific research and industry.

生物活性

Sec-butyl chloroformate (C5H9ClO2) is an organic compound that serves as a versatile reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its biological activity is primarily linked to its reactivity with various biomolecules, making it a critical compound in the synthesis of peptides and other biologically active substances. This article explores the biological activity of this compound, including its mechanisms of action, safety concerns, and relevant case studies.

This compound is a colorless to light yellow liquid with a pungent odor. It is known for its reactivity, particularly with water, which leads to the formation of sec-butanol, hydrochloric acid (HCl), and carbon dioxide (CO2) through hydrolysis. This reaction can be summarized as follows:

Biological Interactions

The compound's biological activity is largely attributed to its ability to form reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. The following sections detail its interactions and effects on cellular systems.

1. Reactivity with Amines and Alcohols

This compound reacts with amines to form carbamates, which are important in drug design and synthesis. It also reacts with alcohols to produce carbonate esters, facilitating the formation of complex molecules used in pharmaceuticals.

2. Toxicological Profile

Despite its utility, this compound is highly toxic. Exposure can occur through ingestion, inhalation, or skin contact, leading to severe irritation of the respiratory tract and potential pulmonary edema. Chronic exposure may result in long-term respiratory issues, including bronchitis .

| Exposure Route | Effects |

|---|---|

| Ingestion | Severe toxicity, potential for gastrointestinal damage |

| Inhalation | Irritation of lungs, risk of pulmonary edema |

| Skin Absorption | Severe irritation and burns |

Case Studies

Several studies have explored the biological implications of this compound in different contexts:

Case Study 1: Synthesis of Peptides

In a study focused on peptide synthesis, this compound was utilized as a coupling agent for activating carboxylic acids. This method demonstrated high efficiency in forming amide bonds, essential for peptide formation .

Case Study 2: Toxicological Assessments

Research conducted by the New Jersey Department of Health assessed the chronic health effects of butyl chloroformate exposure. The findings indicated significant risks associated with inhalation exposure, including potential long-term respiratory damage .

Safety Considerations

Given its toxic nature, handling this compound requires stringent safety protocols:

- Personal Protective Equipment (PPE): Use gloves and respiratory protection when handling.

- Storage: Store in a cool, dry place away from moisture to prevent exothermic reactions that can release HCl fumes.

- Emergency Procedures: Ensure availability of corticosteroids for immediate treatment in case of inhalation exposure .

Future Directions

Research into safer alternatives for this compound is ongoing. The development of less toxic reagents that can perform similar functions in organic synthesis is critical for enhancing safety in laboratory settings.

特性

IUPAC Name |

butan-2-yl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-3-4(2)8-5(6)7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMHTFWPDRJCMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Record name | SEC-BUTYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051794 | |

| Record name | sec-Butyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sec-butyl chloroformate appears as a colorless liquid. Insoluble in water and more dense than water. Contact may severely irritate skin, eyes, and mucous membranes. Very toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Colorless liquid; [CAMEO] | |

| Record name | SEC-BUTYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-Butyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21990 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17462-58-7 | |

| Record name | SEC-BUTYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Methylpropyl carbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17462-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sec-Butyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017462587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sec-Butyl chloroformate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/sec-butyl-chloroformate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Carbonochloridic acid, 1-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | sec-Butyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-butyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of sec-Butyl chloroformate in organic synthesis?

A1: this compound is primarily utilized as a reagent for the preparation of mixed anhydrides, which are key intermediates in peptide synthesis. [] This application stems from its reactivity as a chloroformate ester, allowing it to activate carboxylic acids for amide bond formation.

Q2: How does this compound thermally decompose?

A2: Theoretical calculations suggest that this compound, similar to other alkyl chloroformates like ethyl chloroformate and isopropyl chloroformate, undergoes thermal decomposition through a stepwise mechanism. [] This process involves the formation of an unstable chloroformic acid intermediate (ClCOOH), which quickly decomposes into hydrogen chloride (HCl) and carbon dioxide (CO2). The overall reaction yields an olefin as the main organic product.

Q3: Which computational methods have been employed to study the decomposition of this compound?

A3: Researchers have utilized a combination of high-level composite methods like CBS-QB3 and density functional theory (DFT) with functionals such as CAM-B3LYP, M06, MPW1PW91, and PBE1PBE to investigate the decomposition mechanism of this compound. [] These calculations provide insights into the energetics and transition state structures involved in the reaction pathway.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。